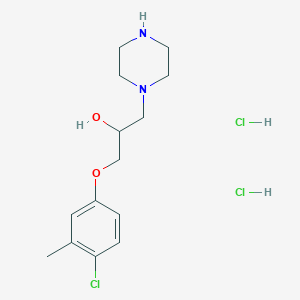

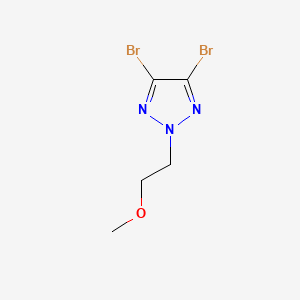

![molecular formula C21H12F4N2O2 B3017339 4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one CAS No. 161716-19-4](/img/structure/B3017339.png)

4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one" is a derivative of the phthalazin-1-one (PHTZ) scaffold, which has been identified as a core skeleton for the design of various biologically active molecules. The PHTZ ring system has been found to be a decorable core that can be modified to create potent and selective human A3 adenosine receptor (AR) antagonists . The structural similarity of PHTZ to other scaffolds like triazoloquinoxalinones and quinazolines has driven research into its potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of phthalazin-1-one derivatives can be achieved through various methods. For instance, the cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids in the presence of a catalytic amount of sulfuric acid under solid-state conditions has been reported to yield 4-aryl-phthalazin-1(2H)-one derivatives . Another approach involves a one-pot, four-component synthesis method that combines phthalohydrazide, a (propargyloxy)benzaldehyde, an active methylene compound, and an azide in the presence of a copper catalyst and an ionic liquid medium . These methods demonstrate the versatility and adaptability of the synthesis of PHTZ derivatives.

Molecular Structure Analysis

The molecular structure of PHTZ derivatives can be characterized using various spectroscopic techniques. For example, metal-free and metal phthalocyanines containing PHTZ moieties have been characterized by IR, NMR, and UV-Vis spectroscopies, and their crystal structures have been determined by single-crystal diffraction techniques . The dihedral angles between the triazole ring and the benzene rings in related compounds have been measured, indicating the potential for diverse spatial arrangements and interactions within these molecules .

Chemical Reactions Analysis

The PHTZ core can undergo various chemical reactions to introduce different functional groups, which can significantly alter the biological activity of the resulting compounds. For instance, the introduction of amido and ureido moieties at position 4 of the phthalazine nucleus has been explored to create compounds with high hA3 AR affinity and selectivity . The reactivity of the PHTZ scaffold allows for the synthesis of a wide range of derivatives with potential antimicrobial and other biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of PHTZ derivatives are influenced by the substituents attached to the core scaffold. Fluorinated PHTZ derivatives, for example, have been synthesized and shown to possess good solubility in common organic solvents, high thermal stability, and amorphous characteristics, which are desirable for the development of high-performance materials . The introduction of fluorine atoms can also affect the electronic properties of the molecules, potentially leading to applications in electronic devices or as materials with special chemical resistances.

科学的研究の応用

Application in Polymer Science

- Soluble and Thermally Stable Copolymers: Novel copolymers containing diphenylfluorene and phthalazinone units demonstrate enhanced solubility in organic solvents and excellent thermal properties. These copolymers exhibit high glass transition temperatures, significant dimensional stability, and commendable mechanical properties, making them suitable for high-performance applications (Zong et al., 2014).

Application in Material Science

- Enhanced Material Properties: The introduction of phthalazinone moieties in polymer chains leads to improved solubility and thermal stability. This is evident in polymers synthesized from reactions involving fluorinated phthalazinone compounds, which display excellent thermal stability and high glass transition temperatures, making them potential candidates for high-performance structural materials (Yu et al., 2009).

Application in Chemistry and Pharmacology

- Synthesis of Anticancer Compounds: Specific phthalazine derivatives, including those with fluorophenyl groups, have been synthesized and shown to exhibit significant anticancer activity. These compounds, such as 1-anilino-4-(arylsulfanylmethyl)phthalazines, demonstrate higher activity against cancer cell lines compared to certain standard drugs, highlighting their potential as antitumor agents (Li et al., 2006).

Application in Optical Technologies

- Polymer Films for Optical Waveguides: Fluorinated phthalazinone compounds used in the synthesis of polymers display good solubility, excellent thermal properties, and high refractive indices. These properties are crucial for materials used in optical waveguides, indicating the potential of these polymers in the field of photonics and optical communication technologies (Xiao et al., 2003).

作用機序

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reagents present .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12F4N2O2/c22-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(28)27(26-19)15-9-11-16(12-10-15)29-21(23,24)25/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELMOPPVQSWYOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

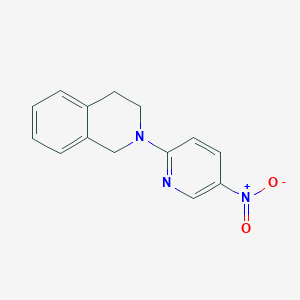

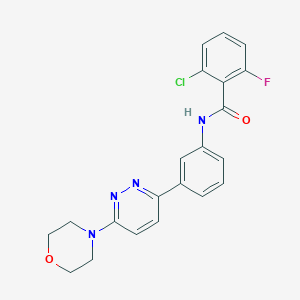

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)

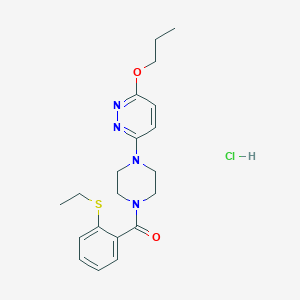

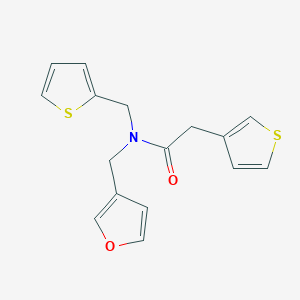

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B3017262.png)

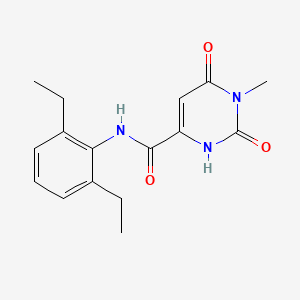

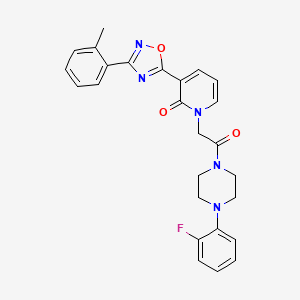

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3017263.png)

![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)

![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)

![3-benzyl-7-((3,4-dimethoxyphenethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3017278.png)